molecular formula C26H21N3OS2 B15344600 4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- CAS No. 2718-78-7

4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-

Cat. No.: B15344600
CAS No.: 2718-78-7
M. Wt: 455.6 g/mol
InChI Key: BOMGUORSURCISS-UHFFFAOYSA-N
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Description

This compound, identified by CAS 2718-78-7, is a thiazolone derivative characterized by a diphenylamino group at position 2 and a benzothiazolylidene-ethylidene substituent at position 5 of the thiazolone core (Figure 1). The compound is primarily used in industrial and scientific research, though specific applications remain underexplored .

Properties

CAS No.

2718-78-7

Molecular Formula

C26H21N3OS2

Molecular Weight

455.6 g/mol

IUPAC Name

5-[2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C26H21N3OS2/c1-2-28-21-15-9-10-16-22(21)31-24(28)18-17-23-25(30)27-26(32-23)29(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-18H,2H2,1H3

InChI Key

BOMGUORSURCISS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolone Core: The thiazolone ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.

    Introduction of the Diphenylamino Group: This step often involves a nucleophilic substitution reaction where a diphenylamine is introduced to the thiazolone core.

    Attachment of the Benzothiazolylidene Group: The final step involves the condensation of the thiazolone derivative with a benzothiazole aldehyde under acidic or basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazolone ring to a thiazolidine ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Features

The compound is compared to structurally related thiazolone and benzothiazole derivatives with documented biological activities. Key analogs include:

Compound Name Substituents (Position 2 and 5) Biological Activity Synthesis Method
Target Compound (CAS 2718-78-7) 2-diphenylamino, 5-(3-ethyl-benzothiazolylidene) Not fully characterized Likely via Knoevenagel condensation
MMPT (5-[(4-Methylphenyl)methylene]-2-phenylamino) 2-phenylamino, 5-(4-methylbenzylidene) MDR cancer therapy; induces apoptosis Aldehyde-thiosemicarbazide condensation
DBPT (5-(2,4-dihydroxybenzylidene)-2-phenylimino) 2-phenylimino, 5-(2,4-dihydroxybenzylidene) MDR cancer therapy; overcomes resistance Similar to MMPT
5-(4-Dimethylamino-benzylidene)-2-thioxo-thiazolidin-4-one 2-thioxo, 5-(4-dimethylaminobenzylidene) Unspecified (structural analog) Knoevenagel reaction
D8 (3-(2-diethylamino)ethyl-5-(4-methylbenzylidene)) 3-diethylaminoethyl, 5-(4-methylbenzylidene) Antimicrobial activity Aldehyde-thiosemicarbazide condensation

Key Observations:

Substituent Impact on Activity: The dimethylaminobenzylidene fragment (e.g., in MMPT) is reported to optimize anticancer activity due to enhanced electron-donating effects and binding affinity . Diphenylamino at position 2 (target compound) vs.

Synthetic Accessibility :

  • MMPT and DBPT are synthesized in high yields (75–90%) via straightforward condensation reactions , whereas the target compound’s synthesis likely requires specialized reagents (e.g., 3-ethyl-2(3H)-benzothiazolylidene precursors), which may complicate scalability .

Biological Activity Gaps: While MMPT and DBPT demonstrate potent anticancer effects (e.g., apoptosis induction in MDR cells), the target compound lacks reported biological data.

Safety and Regulatory Status :

  • The target compound is listed in the TSCA and EINECS inventories but lacks detailed hazard data, unlike MMPT, which has undergone preclinical toxicity profiling .

Research Findings and Implications

  • Antimicrobial Potential: Analogous thiazolones with diethylaminoethyl substituents (e.g., compound D8) show moderate antimicrobial activity (MIC50: 8–32 µg/mL), suggesting that the target compound’s diphenylamino group could be modified to enhance this property .
  • SAR Insights : The unsubstituted nitrogen in the thiazolidine core (as seen in MMPT) is critical for activity, but the target compound’s ethyl-benzothiazolylidene moiety may introduce steric hindrance, necessitating structural optimization .

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